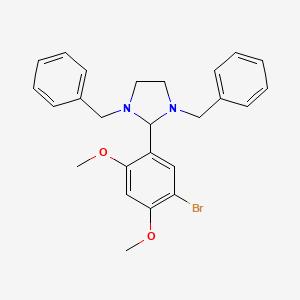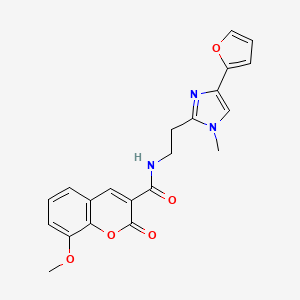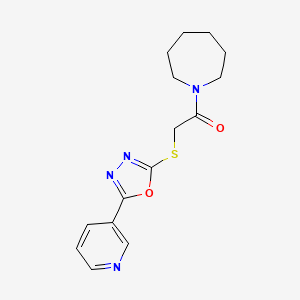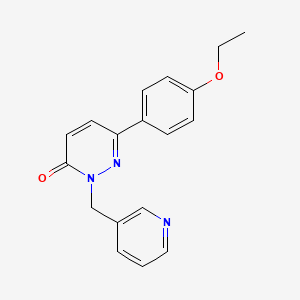
1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves a sequence of reactions including bromination, methoxylation, and oxidation . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Qn family, was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .Applications De Recherche Scientifique
Synthesis and Biological Activity
Antiviral Activity : Benzyl-substituted imidazolidine derivatives have been synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating that the simultaneous presence of benzyl and thio structural units is essential for selective biological activity. Some compounds within this class have shown specific inhibitory effects on viruses like influenza A and respiratory syncytial virus at concentrations significantly lower than their cytotoxic concentrations, showcasing potential antiviral applications Golankiewicz et al., 1995.
Antidepressant Activity : Another derivative, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, prepared through catalytic hydrogenation, has shown potential antidepressant activity in mice without significant monoamine oxidase inhibitory activity, suggesting a different mechanism from traditional antidepressants Wessels et al., 1980.
Photodynamic Therapy and Photosensitization
Photodynamic Therapy (PDT) : New zinc phthalocyanine derivatives substituted with benzylideneamino groups have been synthesized, characterized, and analyzed for their photophysical and photochemical properties. These compounds exhibit strong fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy Pişkin et al., 2020.
Molecular Structure and Synthesis
Structure Analysis : The crystal structure analysis of a strongly twisted push-pull ethylene, which approaches a zwitterion form, reveals the influence of electron delocalization on molecular stability and structure. This study provides insights into the electronic structure of such molecules, which could have implications for the design of novel materials or drugs Sandström et al., 1985.
Synthetic Methodologies : Research on the synthesis of imidazolium salts and their transformation into N-heterocyclic carbene-silver complexes has expanded the toolkit for medicinal chemists, offering new pathways for creating compounds with potential biological activities. These studies include the development of novel synthetic routes and the exploration of their applications in drug synthesis and material science Salerno et al., 2006.
Propriétés
IUPAC Name |
1,3-dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c1-29-23-16-24(30-2)22(26)15-21(23)25-27(17-19-9-5-3-6-10-19)13-14-28(25)18-20-11-7-4-8-12-20/h3-12,15-16,25H,13-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQJNLVMZSZAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![N-(3,4-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2952991.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenylbutanamide](/img/structure/B2952994.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)


![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)

